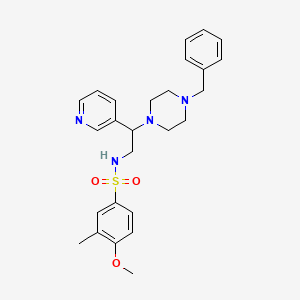

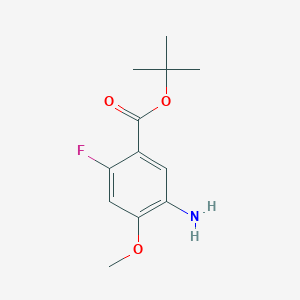

![molecular formula C27H26N2O4 B2796295 N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide CAS No. 851403-41-3](/img/no-structure.png)

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction takes place, and the yield of the product .Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of the compound. It includes information on the type of bonds (covalent, ionic, etc.) present and the shape of the molecule.Chemical Reactions Analysis

This involves the study of the reactions that the compound undergoes. It includes the reactants and products of the reaction, the conditions under which the reaction takes place, and the mechanism of the reaction .Aplicaciones Científicas De Investigación

Biologically Active Quinoline and Quinazoline Alkaloids

Quinoline and quinazoline alkaloids have been the focus of extensive research due to their wide range of biological activities. These compounds, including natural and synthetic analogs, exhibit significant antitumor, antimalarial, antibacterial, antifungal, antiparasitic, antiviral, anti-inflammatory, and antioxidant properties. Their diverse biological activities have made them a valuable source for the development of new therapeutic agents. The research into these alkaloids has provided new clues and possibilities for drug discovery and development, highlighting their potential in medicinal chemistry and pharmacology (Shang et al., 2018).

Synthesis and Pharmacological Evaluation

The synthesis and evaluation of various quinoline and quinazoline derivatives have demonstrated their potential in addressing microbial infections. A study on the synthesis and pharmacological evaluation of certain derivatives showed antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting their potential application in developing new antimicrobial agents (Kumar et al., 2020).

Hexaazatriphenylene (HAT) Derivatives

HAT derivatives, including those related to quinoxaline structures, have shown promise in various applications, from semiconductors to sensors and liquid crystals. The versatility of these compounds in organic materials and nanoscience further underscores the potential of quinoline and quinazoline derivatives in scientific research (Segura et al., 2015).

Quinoxaline Derivatives

Quinoxaline derivatives, related to quinoline and quinazoline, have shown a broad range of applications, particularly in biomedical fields. Their ability to combat microbial infections, along with potential chronic and metabolic disease treatments, highlights their importance in medicinal chemistry (Pereira et al., 2015).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide involves the condensation of 5,8-dimethoxy-2-oxo-1H-quinoline-3-carboxylic acid with 2-aminoethyl diphenylacetate, followed by N-alkylation and acetylation.", "Starting Materials": [ "5,8-dimethoxy-2-oxo-1H-quinoline-3-carboxylic acid", "2-aminoethyl diphenylacetate", "Sodium hydride", "Bromomethyl acetate", "Acetic anhydride", "Dimethylformamide", "Methanol", "Chloroform" ], "Reaction": [ "Step 1: Dissolve 5,8-dimethoxy-2-oxo-1H-quinoline-3-carboxylic acid (1.0 g) and 2-aminoethyl diphenylacetate (1.2 g) in dry dimethylformamide (10 mL) and cool the solution to 0°C.", "Step 2: Add sodium hydride (0.2 g) to the solution and stir for 30 minutes at 0°C.", "Step 3: Add bromomethyl acetate (1.0 g) to the solution and stir for 2 hours at room temperature.", "Step 4: Quench the reaction by adding methanol (10 mL) and stir for 30 minutes.", "Step 5: Filter the precipitate and wash with methanol.", "Step 6: Dissolve the crude product in chloroform (10 mL) and add acetic anhydride (1.0 mL).", "Step 7: Stir the solution for 2 hours at room temperature.", "Step 8: Quench the reaction by adding water (10 mL) and stir for 30 minutes.", "Step 9: Extract the product with chloroform (3 x 10 mL) and dry over anhydrous sodium sulfate.", "Step 10: Evaporate the solvent under reduced pressure to obtain the final product, N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide." ] } | |

Número CAS |

851403-41-3 |

Nombre del producto |

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide |

Fórmula molecular |

C27H26N2O4 |

Peso molecular |

442.515 |

Nombre IUPAC |

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide |

InChI |

InChI=1S/C27H26N2O4/c1-32-22-13-14-23(33-2)25-21(22)17-20(26(30)29-25)15-16-28-27(31)24(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-14,17,24H,15-16H2,1-2H3,(H,28,31)(H,29,30) |

Clave InChI |

WTIOLXMTXLPQEJ-UHFFFAOYSA-N |

SMILES |

COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

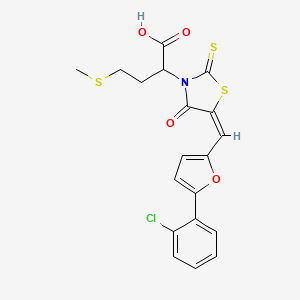

![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2,4-difluorobenzamide](/img/structure/B2796215.png)

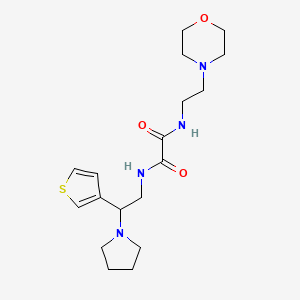

![7-Bromo-6-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]quinoline](/img/structure/B2796216.png)

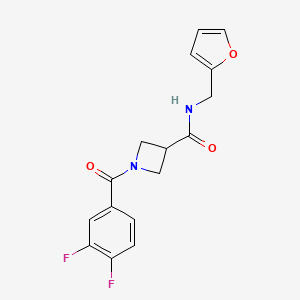

![N'-(2H-1,3-benzodioxol-5-yl)-N-({[2,2'-bifuran]-5-yl}methyl)ethanediamide](/img/structure/B2796217.png)

![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(1H-indol-3-yl)ethanone](/img/structure/B2796219.png)

![N'-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetohydrazide](/img/structure/B2796222.png)

![N-(benzo[d]thiazol-2-yl)-N-benzyl-3,4,5-trimethoxybenzamide](/img/structure/B2796223.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2796226.png)

![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2796228.png)